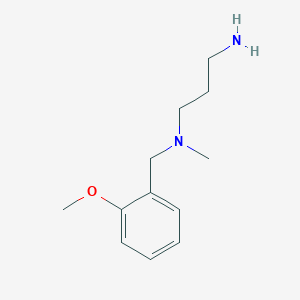
ethyl 3-(1H-tetrazol-1-yl)benzoate
Overview
Description
Ethyl 3-(1H-tetrazol-1-yl)benzoate is a chemical compound with the molecular formula C10H10N4O2 . It has a molecular weight of 218.21 . This compound is also known by its IUPAC name, ethyl 3-(1H-tetraazol-1-yl)benzoate .
Synthesis Analysis
The synthesis of tetrazole derivatives, such as ethyl 3-(1H-tetrazol-1-yl)benzoate, can be approached in eco-friendly ways . These methods include the use of water as a solvent, moderate conditions, non-toxicity, easy extractions, easy setup, low cost, etc., with good to excellent yields . The synthetic approaches highlighted in the literature include the use of triethyl orthoformate and sodium azide, alcohols and aldehydes, and isocyanides .Molecular Structure Analysis
The molecular structure of ethyl 3-(1H-tetrazol-1-yl)benzoate consists of a benzoate group attached to an ethyl group and a tetrazolyl group . The InChI code for this compound is 1S/C10H10N4O2/c1-2-16-10(15)8-4-3-5-9(6-8)14-7-11-12-13-14/h3-7H,2H2,1H3 .Scientific Research Applications
- Biological Activities : The compound exhibits diverse biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive effects. Its planar structure facilitates receptor–ligand interactions, and its solubility in lipids aids cell membrane penetration .
- Antifungal Activity : It also exhibits antifungal effects, potentially serving as an antifungal agent .
Medicinal Chemistry and Drug Development
Antibacterial and Antifungal Agents
Anti-Inflammatory and Analgesic Properties
Mechanism of Action
Target of Action
Ethyl 3-(1H-tetrazol-1-yl)benzoate is a derivative of tetrazole, a nitrogen-rich heterocycle . Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . .
Mode of Action
Tetrazoles, in general, have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . The electron-donating and electron-withdrawing properties of tetrazole, along with its ability to stabilize electrostatic repulsion of negatively charged ions, likely play a role in these interactions .
Result of Action
Given the wide range of biological activities of tetrazoles, it can be inferred that the compound could potentially have diverse effects at the molecular and cellular level .
properties
IUPAC Name |
ethyl 3-(tetrazol-1-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-2-16-10(15)8-4-3-5-9(6-8)14-7-11-12-13-14/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMABBOBKQYXHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N2C=NN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-cyano-N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2754999.png)


![ethyl 5-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}-3-ethyl-1H-pyrazole-4-carboxylate](/img/structure/B2755007.png)
![2-[3,4-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-1-ethanol](/img/structure/B2755008.png)
![2-{[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B2755009.png)
![N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]biphenyl-4-sulfonamide](/img/structure/B2755010.png)

![2-(1H-indol-1-yl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2755014.png)
![4-[benzyl(methyl)sulfamoyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide](/img/structure/B2755015.png)
![tert-Butyl ((5-oxospiro[3.5]nonan-6-yl)methyl)carbamate](/img/structure/B2755016.png)
![2-[5-(4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2755020.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2755021.png)
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2755022.png)